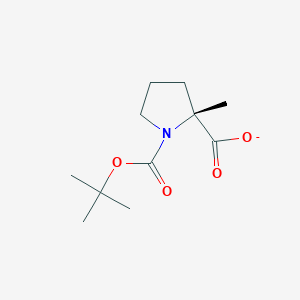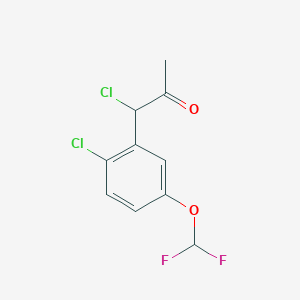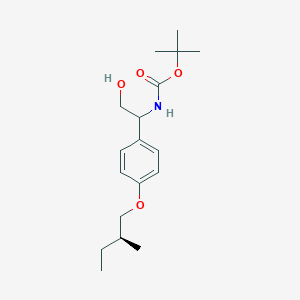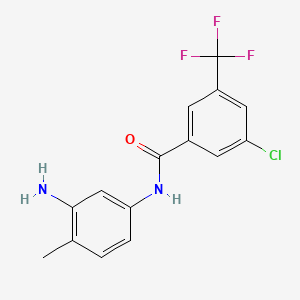
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C15H12ClF3N2O It is known for its unique structure, which includes an amino group, a methyl group, a chloro group, and a trifluoromethyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide typically involves the acylation of 3-chloro-5-(trifluoromethyl)benzoic acid with 3-amino-4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances safety and reduces waste, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrocarbon derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide
- N-(3-amino-4-methylphenyl)-3-bromo-5-(trifluoromethyl)benzamide
- N-(3-amino-4-methylphenyl)-3-iodo-5-(trifluoromethyl)benzamide
Uniqueness
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide is unique due to the presence of both a chloro group and a trifluoromethyl group on the benzamide core. This combination of functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H12ClF3N2O |
|---|---|
Poids moléculaire |
328.71 g/mol |
Nom IUPAC |
N-(3-amino-4-methylphenyl)-3-chloro-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H12ClF3N2O/c1-8-2-3-12(7-13(8)20)21-14(22)9-4-10(15(17,18)19)6-11(16)5-9/h2-7H,20H2,1H3,(H,21,22) |
Clé InChI |
MBZSYSALJZTSCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)
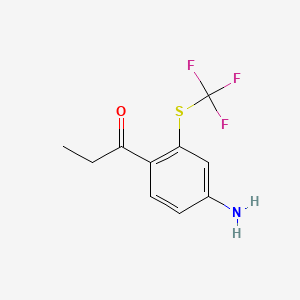
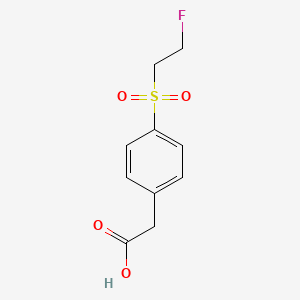
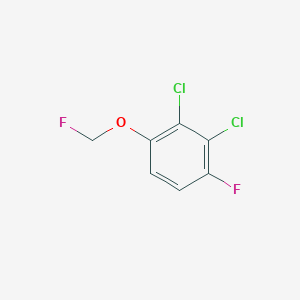
![4-[2-[5-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B14040441.png)
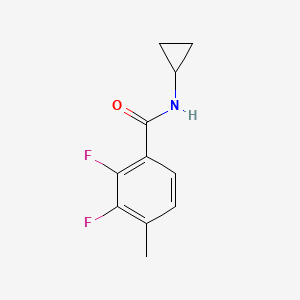
![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)

